molecular formula C14H10FNO B6375788 2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95% CAS No. 1261949-73-8

2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95%

Cat. No. B6375788
CAS RN: 1261949-73-8
M. Wt: 227.23 g/mol
InChI Key: WSWQUVOFTONHAP-UHFFFAOYSA-N
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Description

2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95% (2-C4F3MPP-95) is an organic compound that is used in a variety of scientific research applications. It is a white solid that is soluble in most organic solvents and has a melting point of 187-188°C. 2-C4F3MPP-95 has been used in the synthesis of various compounds and materials, and in the study of biological systems.

Scientific Research Applications

2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of various compounds and materials. It has also been used in the study of biological systems, such as in the study of enzyme inhibition and drug metabolism. In addition, 2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95% has been used as a fluorescent probe for the detection of reactive oxygen species, as well as for the study of the structure and dynamics of proteins and DNA.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95% is not well understood. However, it is believed to interact with the active sites of enzymes, resulting in the inhibition of enzyme activity. It is also believed to interact with the active sites of proteins and DNA, resulting in the alteration of their structure and dynamics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95% are not well understood. However, it has been shown to inhibit the activity of certain enzymes, and to alter the structure and dynamics of proteins and DNA. In addition, it has been shown to be toxic to certain cell lines in laboratory studies.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95% in lab experiments is its high solubility in most organic solvents, which makes it easy to use in a variety of applications. In addition, its high melting point makes it suitable for use in high-temperature applications. However, its toxicity to certain cell lines limits its use in certain experiments.

Future Directions

Future research involving 2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95% could focus on further elucidating its mechanism of action, as well as exploring its potential applications in drug development and drug delivery. In addition, further research could focus on the development of new synthesis methods for 2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95%, as well as the development of new methods for its detection and quantification. Finally, further research could focus on the development of new methods for the study of its biochemical and physiological effects.

Synthesis Methods

2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95% is synthesized from 4-fluoro-3-methylphenol, which is reacted with sodium nitrite and hydrochloric acid to form 4-fluoro-3-methylphenyl nitrite. This nitrite is then reacted with sodium cyanide and hydrochloric acid to form 2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95%. This method has been used to synthesize 2-Cyano-4-(4-fluoro-3-methylphenyl)phenol, 95% in high yields.

properties

IUPAC Name

5-(4-fluoro-3-methylphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c1-9-6-10(2-4-13(9)15)11-3-5-14(17)12(7-11)8-16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWQUVOFTONHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684693
Record name 4'-Fluoro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-(4-fluoro-3-methylphenyl)phenol

CAS RN

1261949-73-8
Record name 4'-Fluoro-4-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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